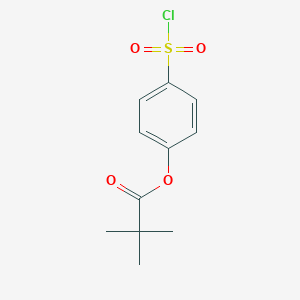

4-(Chlorosulfonyl)phenyl pivalate

Descripción general

Descripción

4-(Chlorosulfonyl)phenyl pivalate is an organic compound with the molecular formula C11H13ClO4S and a molecular weight of 276.74 g/mol . It is a useful research compound, often utilized as an intermediate in organic synthesis . This compound is typically a solid at room temperature and is known for its reactivity due to the presence of both chlorosulfonyl and pivalate groups .

Métodos De Preparación

The synthesis of 4-(Chlorosulfonyl)phenyl pivalate can be achieved through several methods. One common synthetic route involves the reaction of sodium 4-hydroxybenzenesulfonate with pivaloyl chloride in the presence of triethylamine and dichloromethane at 20-25°C . The reaction mixture is stirred for about 2 hours, followed by the addition of thionyl chloride in N,N-dimethylformamide at the same temperature for an additional 2 hours . The product is then purified through filtration and washing with n-hexane .

Análisis De Reacciones Químicas

4-(Chlorosulfonyl)phenyl pivalate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorosulfonyl group.

Esterification: The pivalate group can be involved in esterification reactions.

Common reagents used in these reactions include thionyl chloride, triethylamine, and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(Chlorosulfonyl)phenyl pivalate has a wide range of applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including esters, ethers, and acyl chlorides.

Coordination Polymers: It is instrumental in forming heterometallic coordination polymers with diverse topologies and properties like sorption and catalytic activities.

Cross-Coupling Reactions: The compound is crucial in the first cross-coupling of acylated phenol derivatives.

Mecanismo De Acción

The mechanism by which 4-(Chlorosulfonyl)phenyl pivalate exerts its effects involves its reactivity due to the chlorosulfonyl and pivalate groups. For example, in the context of human neutrophil elastase (HNE) inhibition, the compound’s pivaloyl group can undergo nucleophilic attack by Ser195 from the catalytic triad of HNE, leading to the formation of a stable complex . This interaction is crucial for its inhibitory activity .

Comparación Con Compuestos Similares

4-(Chlorosulfonyl)phenyl pivalate can be compared with other similar compounds such as:

Phenyl pivalate: This compound lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications .

Actividad Biológica

4-(Chlorosulfonyl)phenyl pivalate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of human neutrophil elastase (HNE). This enzyme plays a significant role in various physiological processes, including inflammation and tissue remodeling. Inhibiting HNE can provide therapeutic benefits in conditions such as acute lung injury and chronic obstructive pulmonary disease (COPD).

- Molecular Formula : C₁₄H₁₅ClO₄S

- Molecular Weight : 320.78 g/mol

- LogP : 2.96

- Solubility : Soluble in organic solvents, with limited solubility in water.

The biological activity of this compound primarily revolves around its ability to inhibit HNE. The mechanism involves the formation of a covalent bond between the sulfonyl group of the compound and the active site serine residue (Ser195) of HNE, which effectively blocks the enzyme's activity.

Inhibition Studies

Recent studies have reported that derivatives of this compound exhibit potent inhibitory effects on HNE with IC50 values ranging from 19 to 30 nM. The structure-activity relationship (SAR) indicates that modifications to the pivalate moiety can enhance the stability and efficacy of these compounds as HNE inhibitors .

Stability and Efficacy

Compounds containing the 4-(sulfamoyl)phenyl pivalate fragment demonstrated good stability in aqueous solutions, with half-lives exceeding 9 hours, indicating potential for therapeutic applications .

Case Studies

-

Acute Respiratory Failure Treatment :

A study highlighted the use of sivelestat (a related compound) in treating acute respiratory failure due to pneumocystis pneumonia. The findings suggest that similar compounds, including those derived from this compound, could provide effective treatment options by reducing neutrophil-mediated damage in lung tissues . -

Chronic Obstructive Pulmonary Disease (COPD) :

Research has indicated that HNE inhibitors can alleviate symptoms associated with COPD by reducing inflammation and tissue destruction caused by excessive elastase activity. The potential application of this compound in this context is promising and warrants further investigation .

Data Table: Biological Activity Summary

| Compound Name | IC50 (nM) | Stability (t1/2) | Target Enzyme |

|---|---|---|---|

| This compound | 19 - 30 | >9 hours | Human Neutrophil Elastase |

| Sivelestat | 44 | Not specified | Human Neutrophil Elastase |

Propiedades

IUPAC Name |

(4-chlorosulfonylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4S/c1-11(2,3)10(13)16-8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRSTUAZWZWGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451851 | |

| Record name | 4-(Chlorosulfonyl)phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150374-99-5 | |

| Record name | 4-(Chlorosulfonyl)phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.